molecular formula C13H14ClNO3S2 B2701808 N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 2034257-59-3

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2701808
CAS No.: 2034257-59-3
M. Wt: 331.83
InChI Key: CYJXBJSVIJKMEO-UHFFFAOYSA-N
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Description

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic sulfonamide derivative incorporating a thiophene ring, a scaffold recognized for its significant potential in medicinal chemistry research. Thiophene-based compounds are frequently investigated as core structures in the development of novel therapeutic agents due to their diverse biological activities . This compound is of particular interest for research programs focused on overcoming drug resistance. Its molecular structure, which combines a chlorophenyl group, a hydroxypropyl linker, and a thiophene-sulfonamide moiety, is characteristic of molecules explored for antimicrobial activity against drug-resistant bacterial pathogens such as Staphylococcus aureus and Enterococcus faecalis . Furthermore, structurally similar sulfonamide and thiophene derivatives have demonstrated promising antiproliferative activity in studies involving resistant cancer cell lines, including cisplatin-resistant head and neck carcinoma models, often through mechanisms involving the induction of oxidative stress . The presence of the sulfonamide group is a key feature in many bioactive compounds and is known to inhibit various enzymes, making this compound a valuable building block for hit-to-lead optimization in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment. WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c14-11-4-1-3-10(9-11)12(16)6-7-15-20(17,18)13-5-2-8-19-13/h1-5,8-9,12,15-16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJXBJSVIJKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable thiophene derivative under controlled conditions to form the intermediate. This intermediate is then subjected to sulfonation and subsequent amination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is expected to exhibit similar mechanisms, potentially leading to effective treatments against various bacterial infections .

2. Anticancer Potential
Recent studies have indicated that thiophene derivatives can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy by reactivating silenced genes involved in cell cycle regulation and apoptosis. The compound's structural characteristics may allow it to interact effectively with HDAC enzymes, making it a candidate for further development in anticancer therapies .

3. Anti-inflammatory Effects
Sulfonamide compounds have also been explored for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions to optimize yield and purity. The mechanism of action primarily involves the inhibition of bacterial growth through interference with folate synthesis pathways .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antibacterial PropertiesDemonstrated effective inhibition of bacterial growth in vitro.
HDAC InhibitionShowed potential as an HDAC inhibitor with significant effects on cancer cell lines.
Anti-inflammatory ActivityIndicated reduction in inflammatory markers in preclinical models.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

The compound is compared below with four structural analogs from peer-reviewed studies and chemical databases.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Synthesis Yield (If Available)
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide (Target) C₁₃H₁₃ClNO₃S₂ 354.83 (est.) Thiophene-2-sulfonamide 3-chlorophenyl, 3-hydroxypropyl Not reported
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide C₁₆H₁₇ClFNO₄S 373.82 Benzenesulfonamide 5-fluoro, 2-methoxy, 3-chlorophenyl Not specified
N-(3-Acetylphenyl)thiophene-2-sulfonamide C₁₂H₁₁NO₃S₂ 281.35 Thiophene-2-sulfonamide 3-acetylphenyl Not specified
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide C₂₁H₁₆Cl₂NO₃S 445.33 Ethenesulfonamide 3-chlorobenzyloxy, 3-chlorophenyl 11%
Key Observations:

Core Structure: The target compound and N-(3-acetylphenyl)thiophene-2-sulfonamide share a thiophene-sulfonamide core, which is less aromatic than benzenesulfonamides (e.g., the analog in ). This difference may influence electronic properties and binding interactions in biological systems.

Substituent Effects :

  • The 3-chlorophenyl group is common in the target and two analogs , contributing to hydrophobicity and steric hindrance.
  • Hydroxypropyl chain (target) vs. methoxy/fluoro groups ( ): The hydroxyl group in the target may improve aqueous solubility compared to the fluorinated/methoxylated analog.

Molecular Weight :

  • The target compound (354.83 g/mol) is heavier than N-(3-acetylphenyl)thiophene-2-sulfonamide (281.35 g/mol) due to the hydroxypropyl chain and chlorophenyl group.

Functional Implications

  • Thiophene vs. Benzene Core : Thiophene’s lower aromaticity may reduce π-π stacking interactions but increase metabolic stability compared to benzenesulfonamides.
  • Chlorophenyl Group : Enhances resistance to oxidative degradation and may improve binding affinity in chlorinated environments.

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a chlorophenyl moiety. Its molecular formula is C13H13ClN2O3SC_{13}H_{13}ClN_{2}O_{3}S, with a molecular weight of 310.77 g/mol. The sulfonamide group is known for its role in various biological activities, including antibacterial and antitumor effects.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents, providing a potential avenue for enhancing cancer treatment efficacy .
  • Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Biological Activity Cell Line IC50 (µM) Reference
PARP InhibitionN/A1.5
AntiproliferativeA5495.0
AntiproliferativeMDA-MB-2314.5
AntimicrobialStaphylococcus aureus12.0

Case Studies and Research Findings

  • Anticancer Activity : In a study examining the effects of various thiophene derivatives, this compound was highlighted for its potent antiproliferative effects against multiple cancer types, suggesting its potential as a lead compound for further development in oncology .
  • Antimicrobial Properties : Another study explored the antimicrobial efficacy of thiophene derivatives, revealing that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential use in treating bacterial infections .
  • In Silico Studies : Computational docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, reinforcing its potential as a therapeutic agent . These studies provide insights into the binding affinities and possible interactions at the molecular level.

Q & A

Q. How can researchers leverage green chemistry principles to improve the sustainability of synthesizing this compound?

  • Methodological Answer : Replace chlorinated solvents (e.g., CHCl₃) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic methods (e.g., enzymatic sulfonylation) reduce waste, as per EPA guidelines in . Lifecycle assessment (LCA) tools can quantify environmental impact .

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